molecular formula C17H22ClN5O2 B6092017 1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide

1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide

Cat. No.: B6092017
M. Wt: 363.8 g/mol
InChI Key: GQEYISRCJSUHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a hydroxypiperidine moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the hydroxypiperidine moiety: This can be done through a nucleophilic substitution reaction, where the hydroxypiperidine group is attached to the triazole ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the hydroxypiperidine moiety can influence its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide can be compared with other compounds that have similar structural features, such as:

    This compound: This compound shares the triazole ring and chlorophenyl group but may differ in the substituents attached to the triazole ring.

    This compound: This compound has a similar triazole ring but may have different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2/c18-14-5-3-13(4-6-14)10-23-12-16(20-21-23)17(25)19-7-9-22-8-1-2-15(24)11-22/h3-6,12,15,24H,1-2,7-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEYISRCJSUHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.